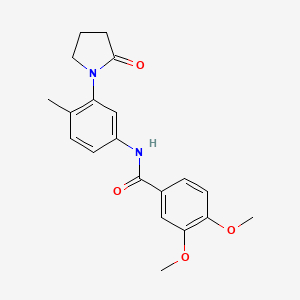![molecular formula C23H18F3N7O2 B2354281 6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207051-57-7](/img/structure/B2354281.png)
6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule with several functional groups, including an oxadiazole ring, a triazolopyrimidinone ring, and a trifluoromethyl group. These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and triazolopyrimidinone rings, and the introduction of the ethylphenyl and trifluoromethylbenzyl groups.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups will result in a three-dimensional structure that could have significant implications for its chemical and biological properties.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. The presence of the oxadiazole and triazolopyrimidinone rings suggests potential reactivity with electrophiles and nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to predict the exact properties of this compound.Aplicaciones Científicas De Investigación
Triazolopyrimidines and Oxadiazoles in Antimicrobial and Antituberculous Research
Triazolopyrimidines and oxadiazoles have been studied for their antimicrobial and antituberculous properties. For instance, derivatives of 4-(Het)aryl-4,7-dihydroazolopyrimidines have been synthesized and evaluated for tuberculostatic activity, with structure-activity relations analyzed to understand their potential in combating tuberculosis (Y. Titova et al., 2019). Similarly, research on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines has contributed to the development of new compounds with potential pharmaceutical applications (E. A. Lashmanova et al., 2019).
Potential Anticancer Applications
Novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives have been synthesized and investigated for their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of these compounds in cancer research (K. Nagaraju et al., 2013).
Antimicrobial Agent Development
The synthesis and evaluation of new thiophene-based heterocycles, including triazolopyrimidines, for antimicrobial activities have shown promising results against various microbial strains, further highlighting the relevance of these compounds in developing new antimicrobial agents (Y. Mabkhot et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s impossible to predict the exact safety and hazards of this compound.
Direcciones Futuras
The study of new and complex organic compounds is a vibrant field of research with many potential future directions. This could include further synthesis and characterization studies, investigation of the compound’s mechanism of action, and exploration of potential applications.
Propiedades
IUPAC Name |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N7O2/c1-2-14-6-8-16(9-7-14)20-28-18(35-30-20)12-32-13-27-21-19(22(32)34)29-31-33(21)11-15-4-3-5-17(10-15)23(24,25)26/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBSZSCRZDACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)
![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)

![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)


![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)

![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)
![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)
